{1-methyl-2-[(4-nitrobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol
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Overview
Description
{1-methyl-2-[(4-nitrobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol is a useful research compound. Its molecular formula is C12H13N3O5S and its molecular weight is 311.31. The purity is usually 95%.
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Scientific Research Applications
Applications of Redox Mediators in Environmental Remediation
Redox mediators like 1-hydroxybenzotriazole and others enhance the degradation efficiency of recalcitrant organic pollutants in wastewater by enzymatic processes. This method could potentially be relevant for compounds with similar chemical functionalities, suggesting applications in environmental cleanup and pollution control (Husain & Husain, 2007).
Photosensitive Protecting Groups in Synthetic Chemistry
The use of photosensitive protecting groups such as 2-nitrobenzyl and others in synthetic chemistry for the selective protection and deprotection of functional groups in molecule synthesis might hint at potential applications in the design and synthesis of complex organic molecules. This could include pharmaceuticals, where precise control over chemical transformations is crucial (Amit, Zehavi, & Patchornik, 1974).
Analytical and Environmental Chemistry
Methanol and its derivatives play a critical role in various analytical and environmental chemistry applications, including as solvents and reagents in chemical syntheses and analyses. The discussion on methanol's role and its interactions in different chemical contexts can provide insights into the potential utility of related compounds in similar applications (Kowalewicz, 1993).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of imidazole, a heterocyclic aromatic organic compound that is a crucial component of many important biological molecules . Imidazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . .
Mode of Action
It’s worth noting that many imidazole derivatives exert their effects by interacting with various enzymes and receptors in the body . For instance, some imidazole derivatives have been found to inhibit the activity of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes that play a key role in inflammation .
Biochemical Pathways
For instance, if this compound does indeed inhibit COX-1 and COX-2, it could affect the synthesis of prostaglandins, which are involved in inflammation and pain .
Pharmacokinetics
It’s worth noting that many imidazole derivatives have been found to have good bioavailability and metabolic stability .
Result of Action
Given the broad range of activities exhibited by imidazole derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
[3-methyl-2-[(4-nitrophenyl)methylsulfonyl]imidazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S/c1-14-11(7-16)6-13-12(14)21(19,20)8-9-2-4-10(5-3-9)15(17)18/h2-6,16H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXBIOFQJRETBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1S(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-])CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.